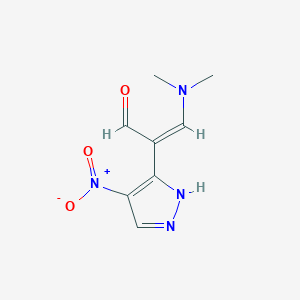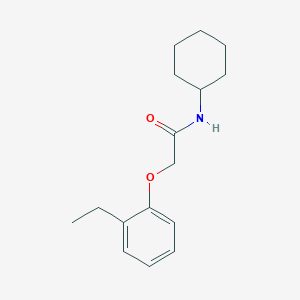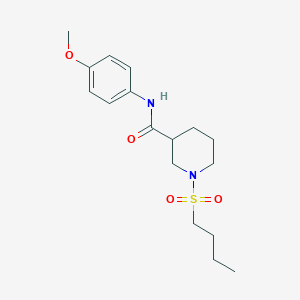![molecular formula C19H19FN4O2 B5565168 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)
1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline and piperidine derivatives has been documented, illustrating a range of methodologies including amino protection, nucleophilic reaction, and deprotection processes. These syntheses involve complex reactions aiming to introduce specific functional groups into the quinoline and piperidine frameworks, potentially applicable to our compound of interest (Guo Qian-yi, 2011).
Molecular Structure Analysis
Structural characterization of similar molecules involves advanced techniques such as IR, GC-MS, and 1H-NMR, providing insights into the molecular geometry, electronic configuration, and intermolecular interactions. For example, compounds with the fluoroquinoline core have been synthesized and their molecular structures determined to explore their potential as antimicrobial agents (Xiaoguang Huang et al., 2010).
Chemical Reactions and Properties
The chemical behavior of fluoroquinoline derivatives, including reactions with different chemical agents and under various conditions, has been studied to expand the utility of these compounds in medicinal chemistry and material science. For instance, the introduction of triazolyl groups to the quinolone core has been explored for enhancing antibacterial activity (Xiaoguang Huang et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the applicability of these compounds in various domains. Studies have detailed the synthesis and physical characterization of compounds with similarities to our compound of interest, shedding light on their potential for use in optoelectronic devices due to their promising photoluminescence characteristics (G. Albrecht et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, play a vital role in the development of new drugs and materials. For example, the introduction of piperidine and imidazole moieties has been investigated for their impact on the biological activity of fluoroquinolones, demonstrating the versatility of these compounds in drug design (Xiaoguang Huang et al., 2010).
科学的研究の応用
Antagonistic and Agonistic Activity
Compounds structurally related to "1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol" have been investigated for their high affinity and varying efficacies at the GABAA/benzodiazepine receptor. Such compounds exhibit a wide range of intrinsic activities, which are crucial for understanding their potential as therapeutic agents affecting the central nervous system (Tenbrink et al., 1994).
Serotonin and Dopamine Receptor Affinity
Research has also focused on compounds with structural similarities for their potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Such studies are vital for the development of new therapeutic agents targeting psychiatric and neurological disorders by modulating neurotransmitter systems (Perregaard et al., 1992).
Inhibitors of Biological Processes
Imidazoquinoline derivatives have been synthesized and evaluated for their role as inhibitors in biological processes such as blood platelet cAMP phosphodiesterase and ADP-induced platelet aggregation. These compounds blend potent biological activity with satisfactory levels of aqueous solubility, making them candidates for antithrombotic agents (Meanwell et al., 1992).
Novel Synthesis Methods
Innovative synthesis methods have been developed for related compounds, showcasing the versatility and potential for creating various derivatives with significant biological activities. For example, imidazoquinolinethiones were prepared from 8-aminoquinolines, demonstrating novel thermal rearrangement processes (Besson et al., 2000).
Antimicrobial and Antiviral Potential
The synthesis of related compounds has been proposed with potential antimicrobial and antiviral drug applications. These studies involve the synthesis and molecular docking to predict biological activity, contributing to the development of new therapeutic agents (Vaksler et al., 2023).
特性
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-15-3-1-2-14-4-5-16(22-17(14)15)18(25)24-9-6-19(26,7-10-24)12-23-11-8-21-13-23/h1-5,8,11,13,26H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAALENNSFICBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CN=C2)O)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)



![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)
![3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)
![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)
![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)